molecular formula C10H9ClN2O3 B2504469 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one CAS No. 2411314-53-7

4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one

Cat. No. B2504469
CAS RN: 2411314-53-7
M. Wt: 240.64
InChI Key: KQGWMFOTCJBLIA-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is not fully understood. However, it is believed to interact with various cellular components, including proteins and enzymes, to exert its effects. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one in lab experiments include its high yield synthesis method, unique structure and properties, and potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are many future directions for research on 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one. Some potential areas of study include its potential therapeutic effects on neurodegenerative diseases, its ability to inhibit the growth of cancer cells, and its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications. Its unique structure and properties make it a candidate for use as a fluorescent probe, potential therapeutic agent, and inhibitor of enzyme activity. While there are limitations to using this compound in lab experiments, its potential applications and future directions for research make it an important area of study in the scientific community.

Synthesis Methods

The synthesis of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one involves the reaction between 2-chloroacetyl chloride and 6-hydroxyquinoxaline-2,3-dione in the presence of a base. The reaction takes place under mild conditions and results in the formation of a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.

Scientific Research Applications

The unique structure and properties of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one make it a promising candidate for various scientific research applications. This compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

4-(2-chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-4-10(16)13-5-9(15)12-7-2-1-6(14)3-8(7)13/h1-3,14H,4-5H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWMFOTCJBLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1C(=O)CCl)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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